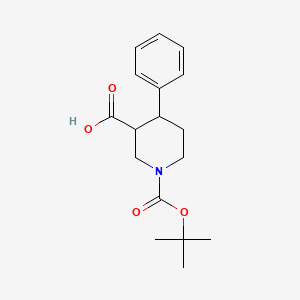

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Übersicht

Beschreibung

The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of organic compound . It is a derivative of piperidine, which is a heterocyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of compounds like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” often involves the use of the Boc group as a protecting group . The Boc group can be introduced to the molecule through reaction with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed through treatment with acid, such as trifluoroacetic acid (TFA), to reveal the protected functional group .Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” includes a piperidine ring, a phenyl group, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis

The Boc group in “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” can be selectively removed through treatment with acid . This deprotection reaction is a key step in the synthesis of peptides and other organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” include its molecular weight, density, boiling point, melting point, and flash point . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Use in Organic Synthesis

“1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of tert-butyloxycarbonyl compound . Tert-butyloxycarbonyl compounds are widely used in organic synthesis, particularly in the protection of amines . They can protect various amines, including amino acids, in good yield in aqueous media .

Use in the Synthesis of Marine Natural Products

Similar compounds, such as N-Boc-pyrrole-2-boronic acid MIDA ester, have been used as starting materials for the synthesis of marine natural products . Although “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in a similar manner due to its structural similarity.

Use in Suzuki-Miyaura Cross-Coupling Reactions

Tert-butyloxycarbonyl compounds like N-Boc-indole-2-boronic acid have been used as reactants in Suzuki-Miyaura cross-coupling reactions . Given the structural similarities, “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” could potentially be used in similar chemical reactions.

Safety and Hazards

Zukünftige Richtungen

The use of Boc-protected amino acids and their derivatives, like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid”, in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .

Wirkmechanismus

Target of Action

It’s known that the compound belongs to the class of tert-butyloxycarbonyl (boc) protected amino acids . These compounds are typically used in peptide synthesis, where they protect the amine group during the reaction .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during organic synthesis, preventing unwanted reactions with the amine group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids are commonly used in peptide synthesis . They play a crucial role in the formation of peptides, which are involved in various biochemical pathways.

Pharmacokinetics

The boc group generally improves the stability of the compound, which could potentially enhance its bioavailability .

Result of Action

As a boc-protected amino acid, it plays a crucial role in peptide synthesis . Peptides have diverse biological functions, including acting as hormones, neurotransmitters, and growth factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, temperature and solvent can influence the efficiency of the Boc group’s addition and removal .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXHCZPUWORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622547 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

CAS RN |

221141-79-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)